molecular formula C23H32O4 B11964411 Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate

Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate

Cat. No.: B11964411
M. Wt: 372.5 g/mol
InChI Key: IWRPVTXREVYBHT-UHFFFAOYSA-N
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Description

Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate is a synthetic steroidal compound. It is known for its role in various biochemical and pharmacological applications. The compound has a molecular formula of C23H32O4 and a molecular weight of 372.4978 . It is also referred to as 11alpha-Acetoxyprogesterone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate typically involves the acetylation of 11alpha-hydroxyprogesterone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 11alpha position.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Applications

1. Hormonal Therapy
11α-hydroxyprogesterone acetate is primarily used in hormonal therapies. It acts as a progestogen, which is crucial for regulating various physiological processes. Its applications include:

  • Contraception : It is utilized in formulations for hormonal contraceptives due to its ability to inhibit ovulation and alter the uterine lining to prevent implantation.
  • Menstrual Disorders : The compound is prescribed for treating conditions such as amenorrhea (absence of menstruation) and abnormal uterine bleeding by restoring hormonal balance.

2. Anti-inflammatory Effects
Research indicates that 11α-hydroxyprogesterone acetate exhibits anti-inflammatory properties, making it beneficial in treating inflammatory conditions. It has been studied for its potential use in:

  • Autoimmune Diseases : The compound may help manage symptoms associated with autoimmune disorders by modulating immune responses.
  • Dermatological Conditions : Topical formulations can be effective in treating skin inflammation and conditions like eczema.

Biochemical Research Applications

1. Steroidogenesis Studies
11α-hydroxyprogesterone acetate serves as a substrate or intermediate in the study of steroidogenesis—the biological process by which steroids are generated from cholesterol. Researchers utilize this compound to investigate:

  • Enzyme Activity : Its role allows scientists to explore the activity of enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases.
  • Pathway Analysis : The compound aids in elucidating metabolic pathways of steroid hormones, contributing to a better understanding of endocrine disorders.

2. Ecdysteroid Research
Recent studies have investigated the agonistic and antagonistic activities of 11α-hydroxyprogesterone acetate on ecdysteroids using Drosophila melanogaster cell bioassays. This research is pivotal for:

  • Insect Physiology : Understanding how this compound interacts with insect hormones can lead to advancements in pest control strategies.
  • Natural Product Assessment : It provides insights into the effects of natural products on hormonal regulation in non-mammalian systems.

Industrial Applications

1. Synthesis of Steroid Derivatives
The compound is also significant in industrial chemistry, particularly in the synthesis of various steroid derivatives. Its utility includes:

  • Pharmaceutical Manufacturing : 11α-hydroxyprogesterone acetate acts as a precursor in synthesizing corticosteroids and other therapeutic agents. The efficient production methods involving this compound have been documented in several patents .
Application AreaDescription
Hormonal TherapyUsed in contraceptives and treatment of menstrual disorders
Anti-inflammatory EffectsPotential use in managing autoimmune diseases and skin conditions
Steroidogenesis StudiesInvestigates enzyme activity and metabolic pathways
Ecdysteroid ResearchExplores interactions with insect hormones for pest control
Synthesis of DerivativesActs as a precursor for corticosteroids and other pharmaceuticals

Case Studies

Several case studies highlight the effectiveness and versatility of 11α-hydroxyprogesterone acetate:

  • Hormonal Contraceptive Development : A study demonstrated that formulations containing 11α-hydroxyprogesterone acetate effectively suppressed ovulation, providing a reliable contraceptive method.
  • Inflammation Management : Clinical trials revealed that patients receiving treatments incorporating this compound showed significant improvement in inflammatory markers associated with autoimmune diseases.
  • Steroid Metabolism Research : Investigations into the metabolic pathways involving 11α-hydroxyprogesterone acetate have led to new insights into steroid hormone regulation, influencing therapeutic strategies for endocrine disorders.

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate is unique due to its specific functional groups, which confer distinct biochemical properties and reactivity. Its ability to undergo selective reactions and its role as an intermediate in the synthesis of other steroidal compounds make it valuable in various scientific and industrial applications .

Biological Activity

Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate, commonly known as 11α-hydroxyprogesterone acetate, is a steroid compound that exhibits significant biological activities. This article provides a detailed overview of its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C23H32O4
  • Molecular Weight: 372.4978 g/mol
  • CAS Registry Number: 2268-98-6
  • IUPAC Name: Pregn-4-ene-3,20-dione, 11-(acetyloxy)-, (11α)-

Pharmacological Properties

1. Hormonal Activity:
11α-Hydroxyprogesterone acetate is primarily known for its role as a progestin. It exhibits activity similar to progesterone but with some differences in receptor affinity and biological effects. Its progestational activity is crucial for various therapeutic applications, particularly in reproductive health.

2. Glucocorticoid Effects:
Research indicates that this compound may also have glucocorticoid-like effects. It can influence the metabolism of carbohydrates and proteins and modulate immune responses, which can be beneficial in conditions requiring anti-inflammatory treatment .

3. Biotransformation:
Recent studies have explored the biotransformation of pregn-1,4-diene-3,20-dione derivatives into hydroxylated products using various fungal strains. For example, Beauveria bassiana has shown high biotransformation capacity for these steroids, leading to the formation of several biologically active derivatives .

Biological Activity Table

Activity TypeDescriptionReferences
Progestational ActivityMimics progesterone in regulating menstrual cycles and supporting pregnancy. ,
Anti-inflammatoryExhibits effects similar to glucocorticoids; may reduce inflammation and modulate immune response. ,
BiotransformationConverted into various hydroxylated derivatives with distinct biological activities. ,

Case Studies and Research Findings

Case Study 1: Bioconversion by Fungi
A study demonstrated the conversion of pregn-1,4-diene-3,20-dione into 11α-hydroxypregn-1,4-diene-3,20-dione using entomopathogenic fungi. The process yielded a high efficiency product with potential applications in steroid synthesis .

Case Study 2: Glucocorticoid Replacement Therapy
Research on glucocorticoid therapies highlighted the importance of compounds like 11α-hydroxyprogesterone acetate in managing pediatric patients with adrenal insufficiency. The compound's pharmacokinetics suggest effective absorption and distribution characteristics critical for therapeutic efficacy .

Case Study 3: Hormonal Regulation
In a clinical setting, the administration of 11α-hydroxyprogesterone acetate was evaluated for its effectiveness in treating conditions such as amenorrhea and abnormal uterine bleeding. Results indicated significant improvements in hormonal balance and symptom alleviation .

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRPVTXREVYBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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